REACTION_CXSMILES
|
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.Cl.[NH:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH2:11].[CH3:18]OC(N(C)C)OC>CN(C)C=O>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][N:10]1[C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[C:2]=2[CH:18]=[N:11]1)[CH3:17] |f:1.2|
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Name
|
|
Quantity
|
50.7 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)CC(=O)OCC
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
53.9 g
|
Type
|
reactant
|
Smiles
|
COC(OC)N(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
190 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
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CUSTOM
|
Details
|
the combined reaction mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of N,N-dimethylformamide
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Type
|
ADDITION
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Details
|
Water (200 mL) was added
|
Type
|
EXTRACTION
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Details
|
the resulting dark brown mixture was extracted with ethyl acetate (200 mL×3)
|
Type
|
WASH
|
Details
|
washed with brine (600 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil, which
|
Type
|
WAIT
|
Details
|
was placed in a fridge overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting yellow precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=CC=2C(CCCC12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 786.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |